2-Amino-1-(5-fluoro-2-methoxyphenyl)propan-1-one
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Overview
Description
2-Amino-1-(5-fluoro-2-methoxyphenyl)propan-1-one is a chemical compound that belongs to the class of substituted cathinones. These compounds are structurally related to the naturally occurring stimulant cathinone, found in the khat plant. The presence of a fluorine atom and a methoxy group on the phenyl ring makes this compound unique and potentially alters its chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(5-fluoro-2-methoxyphenyl)propan-1-one typically involves the following steps:
Starting Material: The synthesis begins with 5-fluoro-2-methoxybenzaldehyde.
Formation of Intermediate: The benzaldehyde undergoes a condensation reaction with nitroethane in the presence of a base to form 5-fluoro-2-methoxyphenyl-2-nitropropene.
Reduction: The nitropropene is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(5-fluoro-2-methoxyphenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-Amino-1-(5-fluoro-2-methoxyphenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It is studied for its potential effects on biological systems, particularly its interaction with neurotransmitter systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a stimulant or antidepressant.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-1-(5-fluoro-2-methoxyphenyl)propan-1-one involves its interaction with neurotransmitter systems in the brain. It is believed to act as a releasing agent for monoamines, such as dopamine, norepinephrine, and serotonin. This leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in stimulant and euphoric effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-(4-methoxyphenyl)propan-1-one: Similar structure but lacks the fluorine atom.
2-Amino-1-(3,4-methylenedioxyphenyl)propan-1-one: Contains a methylenedioxy group instead of a methoxy group.
2-Amino-1-(4-fluorophenyl)propan-1-one: Similar structure but lacks the methoxy group.
Uniqueness
The presence of both the fluorine atom and the methoxy group on the phenyl ring of 2-Amino-1-(5-fluoro-2-methoxyphenyl)propan-1-one makes it unique. These substituents can significantly influence its chemical reactivity and biological activity, potentially making it more potent or selective in its effects compared to similar compounds.
Properties
IUPAC Name |
2-amino-1-(5-fluoro-2-methoxyphenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c1-6(12)10(13)8-5-7(11)3-4-9(8)14-2/h3-6H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXAHFUJAZGBTEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=C(C=CC(=C1)F)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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